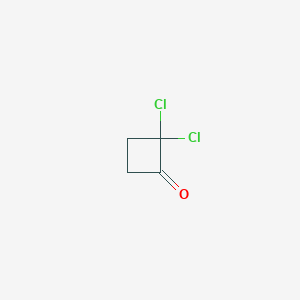
2,2-Dichlorocyclobutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dichlorocyclobutan-1-one is an organic compound with the molecular formula C4H4Cl2O. It belongs to the class of cyclobutanones, which are four-membered cyclic ketones. This compound is characterized by the presence of two chlorine atoms attached to the second carbon of the cyclobutanone ring. Due to its unique structure, this compound exhibits interesting chemical properties and reactivity, making it a subject of study in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The primary method for synthesizing 2,2-Dichlorocyclobutan-1-one involves the [2+2] cycloaddition reaction. This reaction typically occurs between an alkene and a dichloroketene under controlled conditions. The reaction is facilitated by the presence of a catalyst, such as a Lewis acid, which helps in the formation of the cyclobutane ring .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2,2-Dichlorocyclobutan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of dichlorocyclobutanecarboxylic acid.
Reduction: Formation of 2,2-dichlorocyclobutanol.
Substitution: Formation of various substituted cyclobutanones depending on the nucleophile used.
Scientific Research Applications
2,2-Dichlorocyclobutan-1-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2-Dichlorocyclobutan-1-one involves its interaction with various molecular targets. The compound’s ketone group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This reactivity is particularly useful in the design of enzyme inhibitors and other bioactive molecules .
Comparison with Similar Compounds
Cyclobutanone: Lacks the chlorine substituents, making it less reactive in certain chemical reactions.
2,2-Difluorocyclobutan-1-one: Similar structure but with fluorine atoms instead of chlorine, leading to different reactivity and properties.
2,2-Dibromocyclobutan-1-one: Contains bromine atoms, which can influence the compound’s reactivity and stability.
Uniqueness: 2,2-Dichlorocyclobutan-1-one is unique due to the presence of chlorine atoms, which enhance its reactivity in nucleophilic substitution reactions. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications .
Properties
CAS No. |
63329-89-5 |
|---|---|
Molecular Formula |
C4H4Cl2O |
Molecular Weight |
138.98 g/mol |
IUPAC Name |
2,2-dichlorocyclobutan-1-one |
InChI |
InChI=1S/C4H4Cl2O/c5-4(6)2-1-3(4)7/h1-2H2 |
InChI Key |
QXUHNJCSRRDWIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1=O)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















